molecular formula C10H16N4O B1469953 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine CAS No. 1493350-20-1

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine

Cat. No. B1469953
M. Wt: 208.26 g/mol
InChI Key: NTZHFLPLSCSVIC-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine, commonly known as DMMPA, is a compound used in medicinal chemistry. It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Derivatives

Researchers have utilized "6-(2,6-Dimethylmorpholino)pyrimidin-4-amine" and related compounds in the synthesis of complex heterocyclic structures, demonstrating its utility in creating diverse molecular architectures. For example, Hamama et al. (2012) described the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the compound's role in the generation of novel ring systems with potential biological activities (Hamama et al., 2012). Similarly, the work by Abu-Hashem et al. (2011) on the synthesis of visnagen and khellin furochromone pyrimidine derivatives underlines its contribution to the development of compounds with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2011).

Molecular Design and Photophysical Properties

The modification of "6-(2,6-Dimethylmorpholino)pyrimidin-4-amine" derivatives has also been explored for the development of materials with unique photophysical properties. Yan et al. (2017) discussed the design and synthesis of pyrimidine-phthalimide derivatives, focusing on their application as pH sensors due to their distinct optical properties, which are responsive to changes in environmental conditions (Yan et al., 2017).

Antifungal and Antimicrobial Activities

The antifungal and antimicrobial potential of derivatives of "6-(2,6-Dimethylmorpholino)pyrimidin-4-amine" has been an area of active research. Jafar et al. (2017) investigated the antifungal effect of certain derivatives against significant types of fungi, highlighting the compound's utility in developing new antifungal agents (Jafar et al., 2017).

Future Directions

The future directions for research on DMMPA and similar compounds could include further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more research could be done to fully understand their physical and chemical properties, as well as their safety and hazards. Finally, given the pharmacological effects of pyrimidine derivatives, there could be potential for further exploration of their therapeutic applications .

properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZHFLPLSCSVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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